molecular formula C8H6ClF3O B8621127 2-(1-Chloro-2,2,2-trifluoroethyl)phenol

2-(1-Chloro-2,2,2-trifluoroethyl)phenol

Cat. No.: B8621127
M. Wt: 210.58 g/mol
InChI Key: GYXUWWVQSOTFKC-UHFFFAOYSA-N
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Description

2-(1-Chloro-2,2,2-trifluoroethyl)phenol is a fluorinated aromatic compound characterized by a phenol group substituted at the ortho position with a 1-chloro-2,2,2-trifluoroethyl moiety. Its molecular formula is C₈H₆ClF₃O (molecular weight: 210.58 g/mol). This compound is primarily utilized as a synthetic intermediate in the preparation of trifluoroalkylidene derivatives, which are critical in medicinal chemistry and materials science.

Synthesis: A key method involves the Julia olefination procedure, where 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole—a stable reagent synthesized from benzothiazole-2-thiol and halothane—reacts with aldehydes to yield chlorotrifluoroethylidenes . This one-step synthesis offers advantages in efficiency and scalability compared to traditional multi-step routes.

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

2-(1-chloro-2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H6ClF3O/c9-7(8(10,11)12)5-3-1-2-4-6(5)13/h1-4,7,13H

InChI Key

GYXUWWVQSOTFKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Key Differentiators

  • Positional Isomerism: The ortho vs. para substitution in phenol derivatives significantly impacts solubility, melting points, and reactivity .
  • Functional Group Diversity: Ethers (Isoflurane) prioritize volatility, phenols enable acidity-driven reactions, and phosphonates offer hydrolytic stability .
  • Synthetic Utility: The Julia procedure for this compound simplifies access to trifluoromethylated olefins, unlike multi-step routes for phosphonates or thioethers .

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in dry toluene or dichloromethane at temperatures between −5°C and 10°C to mitigate side reactions. Pyridine acts as a base to neutralize HCl generated during the reaction, shifting the equilibrium toward product formation. The general procedure involves:

  • Dissolving 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol in anhydrous toluene.

  • Slow addition of SOCl₂ at low temperatures.

  • Gradual warming to room temperature for reaction completion.

Example Protocol (Adapted from):

  • Starting Material: 2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (10 mmol).

  • Reagents: Thionyl chloride (14 mmol), pyridine (10 mmol), dry toluene (15 mL).

  • Procedure: SOCl₂ is added dropwise to a cooled (−5°C) mixture of the alcohol and pyridine in toluene. The reaction is stirred at room temperature for 2–4 hours, followed by extraction with ethyl acetate and purification via column chromatography.

  • Yield: 72–88%.

Optimization and Byproduct Management

Key factors influencing yield include:

  • Stoichiometry: A 1.4:1 molar ratio of SOCl₂ to alcohol ensures complete conversion.

  • Solvent Choice: Polar aprotic solvents like toluene minimize solvolysis side reactions.

  • Temperature Control: Slow addition at −5°C prevents exothermic decomposition of SOCl₂.

Alternative Pathways via Intermediate Diazotization

Patents CN1962603A and CN100534973C describe multi-step routes starting from nitroaromatic precursors, though these are more commonly applied to analogous compounds like 2-(2,2,2-trifluoroethoxy)phenol. Adaptations for 2-(1-chloro-2,2,2-trifluoroethyl)phenol require:

  • Etherification: Reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethanol under phase-transfer catalysis.

  • Reduction: Hydrogenation of the nitro group to aniline.

  • Diazotization and Hydroxylation: Conversion of the aniline to phenol via diazonium intermediates.

Critical Analysis:
While this route offers scalability, the need for hydrogenation and diazotization introduces complexity, reducing overall yield (typically 65–72%) compared to direct chlorination.

Halogenation of Trifluoromethylphenol Derivatives

A less common approach involves electrophilic halogenation of 2-trifluoromethylphenol. CN1994990A reports the use of sulfur-based reagents (e.g., N-chlorosuccinimide) in the presence of ZrCl₄ as a catalyst.

Representative Procedure:

  • Substrate: 4-Trifluoromethylphenol (0.2 mol).

  • Reagents: N-Chlorosuccinimide (NCS, 5.74 mmol), ZrCl₄ (0.023 mmol), CH₂Cl₂.

  • Conditions: Reaction at −78°C, followed by warming to room temperature.

  • Yield: 35–88%, depending on substituent positioning.

Comparative Analysis of Methodologies

Method Starting Material Reagents Yield Advantages Limitations
Direct Chlorination2-(2,2,2-Trifluoro-1-hydroxyethyl)phenolSOCl₂, pyridine72–88%High yield, one-step protocolRequires anhydrous conditions
Diazotization Routeo-NitrochlorobenzeneTrifluoroethanol, H₂65–72%Scalable for industrial productionMulti-step, lower overall yield
Electrophilic HalogenationTrifluoromethylphenolNCS, ZrCl₄35–88%Applicable to para-substituted analogsTemperature-sensitive, variable yields

Structural Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 4.98 (q, J = 6.8 Hz, 1H, CHCl), 7.09–7.37 (m, Ar-H).

  • ¹⁹F NMR : δ −88.68 (d, J = 6.8 Hz, CF₃).

  • MS : m/z 216 [M⁺], 203 (base peak) .

Q & A

Q. What are the recommended synthetic routes for 2-(1-Chloro-2,2,2-trifluoroethyl)phenol in academic laboratories?

The compound can be synthesized via the Julia olefination method using stable 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole as a key intermediate. This reagent is prepared from benzothiazole-2-thiol and halothane under controlled conditions. The reaction proceeds by coupling with aldehydes or ketones in anhydrous solvents (e.g., THF) at low temperatures (−78°C to 0°C) to yield trifluoroalkylidene derivatives . Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • NMR Spectroscopy : 1H NMR (for aromatic protons and substituent environments), 13C NMR (to confirm carbon framework), and 19F NMR (to resolve trifluoroethyl and chloro substituent interactions).
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes for molecular ion verification.
  • Infrared (IR) Spectroscopy : To identify phenolic O-H stretches (~3200–3500 cm⁻¹) and C-F/C-Cl bonds (1050–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.
  • Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.
  • Follow waste disposal guidelines for halogenated phenols, as improper handling may release toxic fumes .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The chloro and trifluoroethyl groups activate the aromatic ring toward electrophilic attack by withdrawing electron density via inductive effects. The meta-directing nature of the trifluoroethyl group and para-directing tendency of the chloro substituent create regioselectivity challenges. Computational modeling (DFT) is recommended to predict reactive sites, complemented by experimental trials with controlled electrophiles (e.g., nitration or sulfonation agents) .

Q. What strategies mitigate volatility and instability during isolation of this compound?

  • Low-temperature crystallization : Use mixed solvents (e.g., dichloromethane/pentane) at −20°C to precipitate the product.
  • Inert atmosphere : Conduct reactions and purification under nitrogen/argon to prevent oxidation.
  • Derivatization : Convert the phenol to a stable ether or ester derivative for handling, followed by deprotection .

Q. How can this compound be utilized in synthesizing trifluoromethylated heterocycles?

The trifluoroethyl group serves as a precursor for triazole or pyridine derivatives via cycloaddition reactions. For example:

  • React with sodium azide and alkynes under Click chemistry conditions (Cu(I) catalyst) to form 1,2,3-triazoles.
  • Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to construct biaryl systems. Reaction yields depend on ligand choice (e.g., XPhos) and solvent polarity .

Q. What analytical methods resolve contradictions in reported solubility data for this compound?

  • HPLC with UV/Vis detection : Use C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to assess purity and solubility.
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures to infer solubility limits in polar vs. non-polar solvents.
  • Dynamic light scattering (DLS) : Quantify aggregation tendencies in aqueous buffers .

Methodological Notes

  • Synthesis Optimization : Replace traditional ZnCl₂-mediated methods with Julia olefination to improve yield (reported 65–85%) and scalability .
  • Contradiction Management : Cross-validate spectral data (e.g., 19F NMR shifts) against NIST databases to resolve discrepancies in substituent effects .
  • Advanced Applications : Explore photophysical properties (e.g., fluorescence quenching) for sensor development, leveraging the electron-deficient aromatic system .

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